![molecular formula C17H16N2O3 B7475426 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, also known as MADQ, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This leads to a reduction in calcium influx into the cell, which is necessary for the normal functioning of the NMDA receptor.
Biochemical and Physiological Effects:
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of long-term potentiation, a process that is involved in learning and memory. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one for lab experiments is its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, including further investigation of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to identify other potential targets for this compound. Finally, the development of more soluble analogs of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one could lead to improved experimental utility and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 3-methoxyphenylacetic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This is followed by reduction of the resulting nitrostyrene intermediate with sodium dithionite to yield the final product.
Aplicaciones Científicas De Investigación
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the NMDA receptor, which is involved in various physiological processes such as learning and memory. 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)10-17(21)19-11-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFDOLQXTVMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


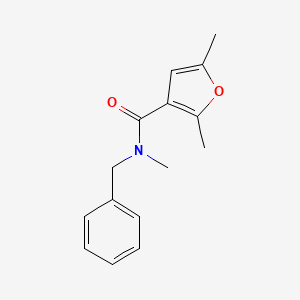
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
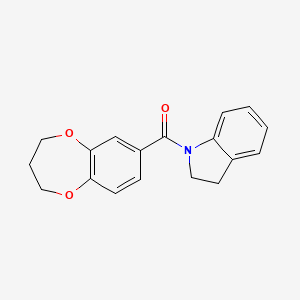


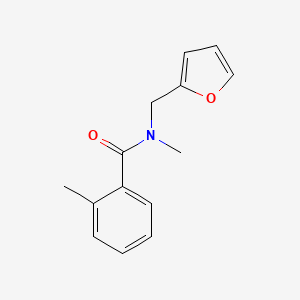
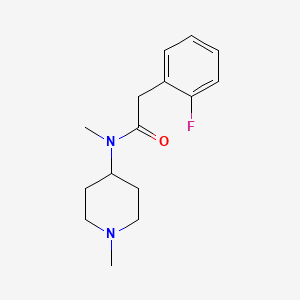

![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
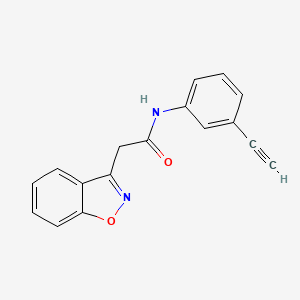
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)